![molecular formula C17H19NO2 B2556516 1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone CAS No. 861207-70-7](/img/structure/B2556516.png)
1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone” is a compound with the CAS Number: 861207-70-7. It has a molecular weight of 269.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 269.34 .Scientific Research Applications
Indole Synthesis and Applications
Indole synthesis has been a significant area of interest in organic chemistry, given the biological and pharmaceutical importance of indole and its derivatives. A comprehensive review of indole synthesis methods classifies them into several types based on the bond formation strategies in the indole ring. These methods are crucial for constructing the indole core, a common structure in natural products and pharmaceuticals. The review highlights the importance of indole synthesis in developing new medicinal compounds, showcasing the relevance of such chemical transformations in creating structurally complex and biologically active molecules (Taber & Tirunahari, 2011).
Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs) in Food
Research on OPAHs, which share structural similarities with indole derivatives by having aromatic systems with oxygen-containing functional groups, has shown their potential toxicity but also their occurrence in the environment and food. The study on OPAHs can shed light on the environmental and health-related aspects of indole derivatives, considering their presence in various biological systems and potential effects (Ma & Wu, 2022).
Hydroxycoumarins: Bioactive Heterocyclic Compounds
Hydroxycoumarins, another class of bioactive heterocyclic compounds, have been extensively studied for their chemical, photochemical, and biological properties. This research is relevant to the study of "1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone" as it provides insights into the development of synthetic strategies and understanding the biological activities of complex heterocyclic compounds. The review emphasizes the synthesis routes, reactivity, and applications of 3-hydroxycoumarin, suggesting the potential for similar investigations into indole derivatives (Yoda, 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
1-[1-(cyclohexanecarbonyl)indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQFIYHDYPOERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2556435.png)
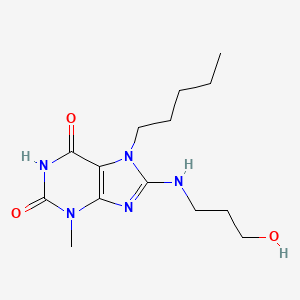
![4-[4-(dimethylamino)benzenecarbothioyl]-N-naphthalen-1-ylpiperazine-1-carbothioamide](/img/structure/B2556437.png)
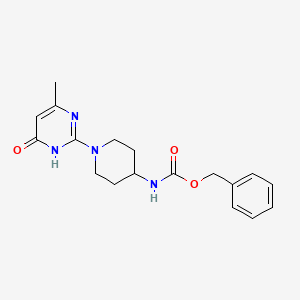
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2556439.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone](/img/structure/B2556443.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)
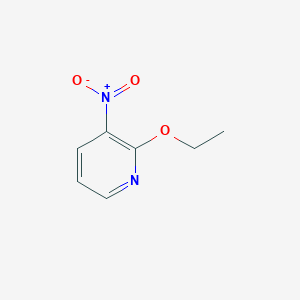
![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)
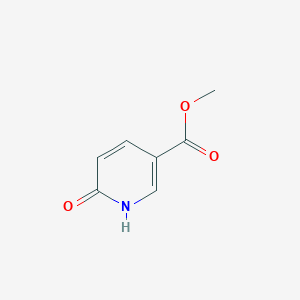
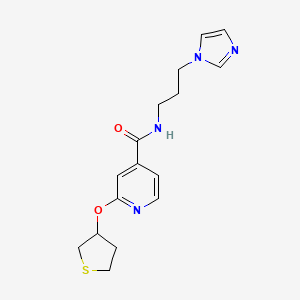
![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)